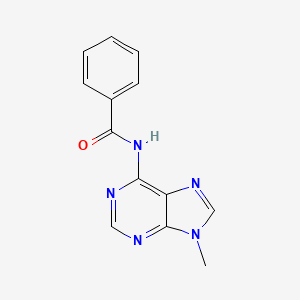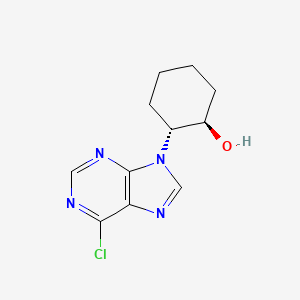
Trans-2-(6-chloro-9H-purin-9-yl)cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-2-(6-chloro-9H-purin-9-yl)cyclohexanol is a chemical compound with the molecular formula C11H13ClN4O It is a derivative of purine, a heterocyclic aromatic organic compound, and features a cyclohexanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trans-2-(6-chloro-9H-purin-9-yl)cyclohexanol typically involves the reaction of 6-chloropurine with cyclohexanol under specific conditions. One common method involves the use of a photoredox/nickel dual catalytic cross-coupling reaction. This process requires an inert atmosphere and nonaqueous reagents such as N,N-dimethylformamide (DMF) and acetonitrile (MeCN). The reaction is monitored using techniques like LC-MS and chromatographic separations are performed using preparative columns .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of bulk solvents and commercial reagents at the highest commercial quality is common. The reactions are typically performed in large reactors under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Trans-2-(6-chloro-9H-purin-9-yl)cyclohexanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom in the purine ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce a variety of purine derivatives with different functional groups .
Scientific Research Applications
Trans-2-(6-chloro-9H-purin-9-yl)cyclohexanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential antiviral properties and is being studied for its effects on various biological pathways.
Medicine: It is investigated for its potential use in antiviral and anticancer therapies due to its ability to interact with nucleic acids.
Industry: The compound is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Trans-2-(6-chloro-9H-purin-9-yl)cyclohexanol involves its interaction with molecular targets such as nucleic acids. The compound can form hydrogen bonds and other interactions with DNA and RNA, potentially inhibiting their function. This mechanism is similar to other purine derivatives that exhibit antiviral and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol: Another purine derivative with potential antiviral properties.
(1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol: A compound with similar structural features and biological activities.
9-Alkyl-N-(1H-tetrazol-5-yl)-9H-purin-6-amines: These compounds have been studied for their antimicrobial and DNA interaction properties.
Uniqueness
Trans-2-(6-chloro-9H-purin-9-yl)cyclohexanol is unique due to its specific combination of a cyclohexanol moiety with a chlorinated purine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
5463-96-7 |
|---|---|
Molecular Formula |
C11H13ClN4O |
Molecular Weight |
252.70 g/mol |
IUPAC Name |
(1R,2R)-2-(6-chloropurin-9-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C11H13ClN4O/c12-10-9-11(14-5-13-10)16(6-15-9)7-3-1-2-4-8(7)17/h5-8,17H,1-4H2/t7-,8-/m1/s1 |
InChI Key |
CKTCXOLCNXSTKZ-HTQZYQBOSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N2C=NC3=C2N=CN=C3Cl)O |
Canonical SMILES |
C1CCC(C(C1)N2C=NC3=C2N=CN=C3Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-1-phenyl-9H-indeno[2,1-c]pyridine](/img/structure/B11861306.png)
![5-Amino-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11861316.png)
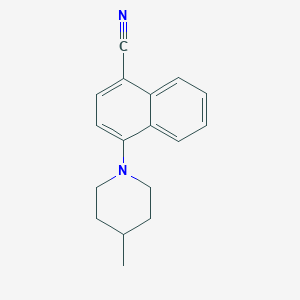

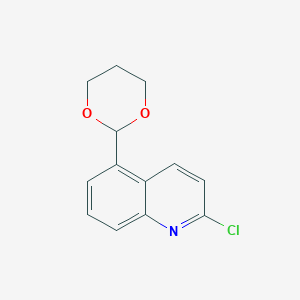
![5-Nitro-3-(p-tolyl)benzo[d]isoxazole](/img/structure/B11861330.png)
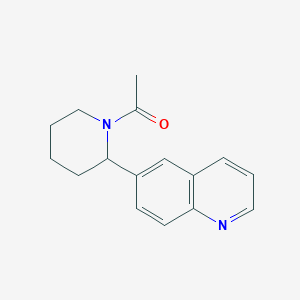
![9,10-Dimethoxy-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-4-one](/img/structure/B11861360.png)
![Tert-butyl 6,7-dimethyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B11861365.png)
![5,6-Dimethyl-2-(pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11861370.png)
![[(1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy]acetonitrile](/img/structure/B11861379.png)


